4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)
Description
This compound features a 1,10-phenanthroline core substituted at positions 3 and 8 with ethynyl-linked N,N-dimethylaniline groups. The rigid, planar phenanthroline backbone enables π-conjugation, while the electron-rich dimethylaniline donors enhance charge-transfer properties. It is primarily utilized in organic electronics and fluorescence-based applications, such as light-emitting diodes (OLEDs) and chemical sensors, due to its tunable optoelectronic behavior .
Properties
IUPAC Name |
4-[2-[8-[2-[4-(dimethylamino)phenyl]ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4/c1-35(2)29-15-9-23(10-16-29)5-7-25-19-27-13-14-28-20-26(22-34-32(28)31(27)33-21-25)8-6-24-11-17-30(18-12-24)36(3)4/h9-22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICIFRZYFFQDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857048 | |
| Record name | 4,4'-[1,10-Phenanthroline-3,8-diyldi(ethyne-2,1-diyl)]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250635-23-5 | |
| Record name | 4,4'-[1,10-Phenanthroline-3,8-diyldi(ethyne-2,1-diyl)]bis(N,N-dimethylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline (CAS No. 2803477-15-6) is a phenanthroline derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its anticancer effects and mechanisms of action as well as its applications in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of approximately 410.47 g/mol. It is characterized by its solubility in organic solvents like DCM, DMF, and DMSO .
Anticancer Properties
Recent studies have indicated that phenanthroline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds related to 1,10-phenanthroline have shown promising results in both in vitro and in vivo settings.
- Cytotoxicity : Research suggests that phenanthroline-based compounds can induce apoptosis in human cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to cell death .
- Selectivity : While some studies indicate a lack of cytoselectivity between tumorigenic and non-tumorigenic cells, the overall potency against cancerous cells remains notable .
The mechanisms by which 4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline exerts its biological effects can be summarized as follows:
- Metal Complex Formation : The ability to form complexes with transition metals enhances the biological activity of phenanthroline derivatives. For example, copper and silver complexes of phenanthroline have demonstrated increased cytotoxicity compared to their non-metalated counterparts .
- Apoptosis Induction : The compound may activate apoptotic pathways through ROS generation and mitochondrial dysfunction .
Case Studies
Several studies have investigated the biological activities of similar phenanthroline derivatives:
Applications
The compound is primarily explored for its potential as a therapeutic agent in oncology. Its role as a linker in covalent organic frameworks (COFs) also presents opportunities for drug delivery systems and targeted therapy applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to three classes of analogs: (1) phenanthroline derivatives with varied substituents, (2) quadrupolar pyridine-based systems, and (3) stilbene or ethenyl-bridged dimethylaniline derivatives.
Structural Analogues with Phenanthroline Cores
- 4,4'-(1,10-Phenanthroline-3,8-diyl)bis(N,N-diphenylaniline) : Replacing dimethylaniline with bulkier diphenylaniline groups reduces solubility but enhances thermal stability (decomposition temperature >300°C vs. ~250°C for the dimethyl analog). The diphenyl groups also redshift absorption maxima by ~20 nm due to extended conjugation .
- 4',4'''-(1,10-Phenanthroline-2,9-diyl)bis(([1,1'-biphenyl]-2-carbaldehyde)) : Substituting dimethylaniline with electron-withdrawing aldehyde groups shifts the compound’s fluorescence emission into the blue region (λem ≈ 450 nm) and enables coordination with metal ions, a property absent in the dimethylaniline derivative .
Quadrupolar Pyridine-Based Systems
- DAQP (E,E-4,4′-pyridine-2,6-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)) : This pyridine-core analog exhibits a D–π–A–π–D structure. Compared to the phenanthroline compound, DAQP shows:
- Lower molar absorptivity (ε ≈ 25,000 M<sup>−1</sup>cm<sup>−1</sup> vs. ~40,000 M<sup>−1</sup>cm<sup>−1</sup>) due to reduced conjugation.
- pH-dependent fluorescence : Protonation at the pyridine nitrogen quenches emission, a feature exploited in acid sensors. The phenanthroline analog lacks this sensitivity .
- Solvatochromism : DAQP’s emission shifts by 60 nm in polar solvents, whereas the phenanthroline derivative’s shift is smaller (~30 nm), reflecting its rigid structure .
Ethenyl/Stilbene-Bridged Dimethylaniline Derivatives
- 4,4'-(1,2-Ethenediyl)bis[N,N-diphenylbenzenamine] : The ethenyl bridge creates a less rigid structure, leading to broader emission spectra (FWHM ≈ 90 nm vs. 50 nm for the ethynyl-linked phenanthroline compound). It also exhibits lower electron mobility (10<sup>−4</sup> cm<sup>2</sup>V<sup>−1</sup>s<sup>−1</sup>) in thin-film transistors compared to the phenanthroline derivative (10<sup>−3</sup> cm<sup>2</sup>V<sup>−1</sup>s<sup>−1</sup>) .
- 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) : Bromine substitution enhances intersystem crossing, yielding phosphorescence at 77 K. The phenanthroline analog shows only fluorescence, highlighting differences in spin-orbit coupling .
Key Data Table
Q & A
Q. Q1. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The compound’s synthesis involves Sonogashira cross-coupling between 3,8-dibromo-1,10-phenanthroline and 4-ethynyl-N,N-dimethylaniline derivatives. Key steps include:
- Catalyst selection: Use Pd(PPh₃)₂Cl₂/CuI in a degassed triethylamine/THF mixture under inert gas (N₂/Ar).
- Temperature control: Maintain 60–80°C for 24–48 hours to ensure complete coupling.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Yield optimization requires adjusting stoichiometry (1:2.2 molar ratio of phenanthroline to ethynyl derivative) and monitoring reaction progress via TLC .
Q. Q2. How can researchers verify the compound’s purity and structural integrity post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm ethynyl-phenanthroline connectivity and dimethylaniline substitution. Key peaks include aromatic protons (δ 7.5–9.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm).
- Mass Spectrometry (ESI-TOF): Confirm molecular ion peaks (expected [M+H]⁺ at ~518 m/z).
- Elemental Analysis: Compare experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .
Q. Q3. What solvents are optimal for dissolving this compound, and how does solubility affect its application in spectroscopic studies?
Methodological Answer:
- High solubility: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) at concentrations up to 10 mM.
- Low solubility: Avoid aqueous buffers (pH-dependent aggregation occurs).
For UV-vis studies, dilute DMSO solutions (1–5 µM) minimize self-absorption artifacts. For fluorescence, use degassed DCM to prevent quenching by oxygen .
Advanced Research Questions
Q. Q4. How does the compound’s electronic structure influence its utility as a ligand in transition-metal complexes?
Methodological Answer: The phenanthroline core acts as a π-accepting ligand, stabilizing metals in low oxidation states (e.g., Ru(II), Cu(I)). Advanced studies involve:
- Cyclic Voltammetry (CV): Measure redox potentials (e.g., Ru(II/III) at ~1.2 V vs. Ag/AgCl) to assess ligand-metal charge-transfer properties.
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (~3.1 eV) to predict photoredox activity.
- X-ray Crystallography: Resolve metal-ligand bond lengths (e.g., Cu–N ~1.95 Å) to correlate geometry with catalytic efficiency .
Q. Q5. What strategies resolve contradictions in reported photophysical data (e.g., fluorescence quantum yield discrepancies)?
Methodological Answer: Discrepancies arise from solvent polarity, concentration, and measurement techniques. Mitigate via:
- Standardized protocols: Use integrating spheres for absolute quantum yield measurements.
- Concentration calibration: Avoid aggregation by maintaining ≤1 µM in fluorescence studies.
- Control experiments: Compare with reference compounds (e.g., unsubstituted phenanthroline) under identical conditions. Published Φ values range 0.15–0.35 due to substituent-induced charge-transfer states .
Q. Q6. How can the compound’s supramolecular interactions be exploited in sensor design?
Methodological Answer: The dimethylaniline groups enable pH-responsive behavior and host-guest binding. Key approaches:
- pH Titration: Monitor UV-vis shifts (λmax ~450 nm at pH <3) for protonation-sensitive applications.
- Surface Functionalization: Immobilize on gold nanoparticles (AuNPs) via thiolated derivatives for surface-enhanced Raman spectroscopy (SERS)-based metal ion detection (e.g., Hg²⁺ at 1 ppb).
- Molecular Dynamics (MD) Simulations: Model interactions with biomacromolecules (e.g., DNA G-quadruplexes) to design targeted probes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
